(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone
Description
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is a morpholino-substituted aromatic ketone featuring a 2-bromo-5-fluorophenyl group and a 3,3-dimethylmorpholine moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the halogen substituents (Br, F) and the dimethyl-substituted morpholine ring. Its synthesis typically involves coupling a bromo-fluorobenzoyl chloride with 3,3-dimethylmorpholine under basic conditions, as inferred from analogous procedures in .
Properties
Molecular Formula |
C13H15BrFNO2 |
|---|---|
Molecular Weight |
316.17 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)8-18-6-5-16(13)12(17)10-7-9(15)3-4-11(10)14/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
WWIKVMKJOUZAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C(C=CC(=C2)F)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents, heteroatoms, and ring systems, leading to distinct physicochemical profiles:
Key Observations :
- Morpholine Substitution : The 3,3-dimethylmorpholine in the target compound introduces significant steric hindrance compared to 2,6-dimethylmorpholine in . This may reduce conformational flexibility but enhance binding selectivity in biological targets.
- Halogen Effects : Bromine and fluorine in the target compound contribute to lipophilicity and metabolic stability, contrasting with chlorine in and methoxy groups in .
Thermal Stability and Crystallinity
Thermal stability is influenced by intermolecular interactions and substituents:
- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive H-bonding .
- The target compound likely has lower thermal stability due to fewer H-bonds but may exhibit better solubility due to the lipophilic bromo-fluorophenyl group.
Biological Activity
The compound (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is a synthetic organic molecule notable for its unique structural features, including a brominated aromatic ring and a morpholine moiety. This combination enhances its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry. The compound's biological activity has been evaluated through various experimental and computational methods, suggesting interactions with several biological targets.
Chemical Structure and Properties
The chemical structure of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone can be represented as follows:
Structural Features:
- Bromine and Fluorine Substituents: These halogens can enhance the lipophilicity and bioavailability of the compound.
- Morpholine Ring: This moiety contributes to the compound's ability to interact with biological systems due to its nitrogen atom, which can participate in hydrogen bonding.
Predictive Models
Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the pharmacological effects of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone . These models suggest potential activity against various biological targets, including:
- Antiviral activity
- Antitumor properties
- Inhibition of specific enzymes
Interaction Studies
Interaction studies are essential to understanding how this compound interacts with biological systems. These studies typically involve:
- Binding Affinity Assays: To determine how well the compound binds to its target proteins.
- Cell Viability Tests: To assess the cytotoxic effects on different cell lines.
Case Studies
-
Antiviral Activity Against Dengue Virus:
- The compound was tested for its ability to inhibit dengue virus replication in vitro. Results indicated a significant reduction in viral load at certain concentrations, suggesting potential as an antiviral agent.
-
Antitumor Activity:
- In a study involving various cancer cell lines, (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of key cell cycle regulators.
Comparative Analysis with Similar Compounds
The following table compares (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-5-bromobenzaldehyde | Aldehyde instead of ketone | Potentially reactive in synthesis |
| 4-Bromo-2-fluoroaniline | Amino group instead of morpholine | Antimicrobial properties |
| 5-Fluoro-2-bromobenzamide | Amide functional group | Antitumor activity |
This comparison highlights how variations in functional groups influence reactivity and biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
